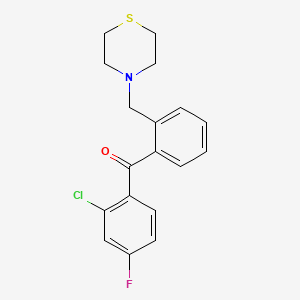

2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers discuss related benzophenone derivatives and their synthesis, which can provide insights into the description of similar compounds. Benzophenone derivatives are known for their diverse applications, including biological and pharmacological activities .

Synthesis Analysis

The synthesis of ortho-functionalized benzophenone derivatives is described in the first paper, where 2-Aryl-2-(chloroaryl)-1,3-dioxolanes are lithiated and then treated with various electrophiles to yield the desired products . Although the specific compound is not synthesized, this method could potentially be adapted for its synthesis by choosing appropriate electrophiles and conditions.

Molecular Structure Analysis

The fourth paper provides an experimental and theoretical study of benzimidazole derivatives, which, like benzophenones, contain a benzene ring with substituents that can significantly affect their molecular properties. The study shows that even minor changes in the molecular configuration can lead to major differences in the terahertz absorption spectra, indicating the sensitivity of molecular structure to substituent variations . This suggests that the molecular structure of "2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone" would also be sensitive to its substituents, affecting its properties and interactions.

Chemical Reactions Analysis

The second paper discusses the reactivity of a benzo[b]thiophene sulfoxide derivative towards sulfur- and oxygen-containing nucleophiles, which undergoes Michael-type nucleophilic addition . This reactivity could be relevant to the compound if it shares similar reactivity patterns due to the presence of a sulfur atom in its structure.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of "2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone," they do provide insights into related compounds. For instance, the third paper describes a selective synthesis of a chloro-difluoromethoxy benzophenone, which could have similar physical properties such as solubility and melting point due to the presence of halogen substituents . Additionally, the terahertz fingerprint spectra study in the fourth paper suggests that halogen substituents can significantly affect the physical properties of benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Research has shown that fluorinated benzophenone derivatives, such as 4-fluoro-3-chloroaniline, have been utilized in synthesizing compounds with significant antimicrobial activity. This involves a multi-step reaction sequence leading to derivatives with promising activity against microbes (Sathe et al., 2011).

Polymer Synthesis

- Benzophenones with chloro and fluoro groups have been used in the synthesis of high molecular weight polymers. For instance, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics were synthesized using 2,5-dichloro-4′-phenylbenzophenone, leading to the creation of flexible transparent films with potential in proton exchange membranes (Ghassemi et al., 2004).

Anticancer Applications

- Benzophenone compounds possessing pyridine nucleus, including those with fluoro and chloro substituents, have been synthesized and shown to exhibit significant antiproliferative activity against cancer cells. These compounds are known to activate caspase activated DNase, which plays a role in inducing apoptosis in cancer cells (Al‐Ghorbani et al., 2016).

Tumor Growth Inhibition

- Novel synthetic benzophenone analogs, including those with methyl, chloro, and fluoro groups, have been investigated for their anti-cancer properties. These compounds have demonstrated cytotoxic and anti-proliferative effects against various cancer cells and have been found to inhibit tumor growth by affecting neovessel formation in vivo (Mohammed & Khanum, 2018).

Photochemistry Applications

- Benzophenone photophores, including those with benzophenone as a component, are widely used in biological and material sciences due to their unique photochemical properties. They are particularly useful in covalent attachment processes, ligand-protein interaction mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

Environmental Applications

- Benzophenones, including fluorinated derivatives, have been studied in environmental contexts, particularly in water treatment. Research has focused on the adsorption of benzophenone derivatives from water using specially designed adsorption resins, highlighting their significance in addressing environmental pollution (Zhou et al., 2018).

Wirkmechanismus

Result of Action

The molecular and cellular effects of 2-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUUHAHGRXXWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643835 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone | |

CAS RN |

898782-17-7 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)